(5-Fluoro-2-isopropoxyphenyl)methanol
Overview
Description
(5-Fluoro-2-isopropoxyphenyl)methanol is an organic compound with the molecular formula C10H13FO2 and a molecular weight of 184.21 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position and an isopropoxy group at the 2-position of the phenyl ring, with a methanol group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-isopropoxyphenyl)methanol typically involves the reaction of 5-fluoro-2-isopropoxybenzaldehyde with a reducing agent such as sodium borohydride in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-isopropoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 5-Fluoro-2-isopropoxybenzaldehyde or 5-Fluoro-2-isopropoxybenzoic acid.
Reduction: 5-Fluoro-2-isopropoxyphenylmethane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(5-Fluoro-2-isopropoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the isopropoxy group influences its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoro-2-methoxyphenyl)methanol
- (5-Fluoro-2-ethoxyphenyl)methanol
- (5-Fluoro-2-propoxyphenyl)methanol
Uniqueness
(5-Fluoro-2-isopropoxyphenyl)methanol is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs.
Properties
IUPAC Name |
(5-fluoro-2-propan-2-yloxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7,12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNGXXXZLJXSSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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